2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
The compound "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" is a fluorinated aromatic compound that is likely to have interesting chemical properties and potential applications in materials science due to the presence of both amino and hexafluoropropanol functional groups. While the specific compound is not directly mentioned in the provided papers, similar compounds with fluorinated aromatic structures and amino groups have been synthesized and studied for their properties and potential applications.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine-containing groups into aromatic rings. For example, in the synthesis of a novel fluorinated aromatic diamine monomer, a coupling reaction followed by a reduction was used to introduce trifluoromethyl groups into the aromatic structure . Similarly, polyamides were synthesized by direct polycondensation of a diamine with various dicarboxylic acids, where the diamine contained hexafluoropropane and fluorophenoxy groups . These methods could potentially be adapted for the synthesis of "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol".
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be characterized using techniques such as X-ray diffraction, as demonstrated in the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, where the crystal structure was solved to reveal intramolecular hydrogen bonding . This suggests that for "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol", similar structural analyses could reveal important features such as hydrogen bonding and molecular conformation.
Chemical Reactions Analysis
The reactivity of amino groups in fluorinated aromatic compounds can be influenced by the basicity of the amino group and the steric effects of substituents. For instance, 1-amino-2,3-diphenylcyclopropenium ions reacted with 1,3-dicarbonyl derivatives to afford cyclopentadienols, with the reaction influenced by the basicity of the amino group and the bulkiness of substituents . This suggests that the amino group in "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" could undergo similar reactions, potentially leading to interesting ring-opening or ring-forming processes.
Physical and Chemical Properties Analysis
Fluorinated aromatic compounds often exhibit unique physical and chemical properties, such as solubility in organic solvents, thermal stability, and mechanical strength. For example, fluorinated polyimides derived from a fluorinated aromatic diamine showed good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . Similarly, polyamides derived from a diamine with hexafluoropropane and fluorophenoxy groups also exhibited good solubility, thermal stability, and mechanical properties . These properties are relevant to "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" and could be explored to determine its potential applications in high-performance materials.
Scientific Research Applications
Synthesis and Material Development
Research by Li, Shen, and Zhang (2015) demonstrated the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol through the reaction of phenol with hexafluoroacetone. The study highlighted the potential of this compound in the synthesis of organic fluoro-containing polymers due to its deprotonatable hydroxyl groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).
Similarly, Lv Chun (2009) described a process involving 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in the synthesis of Bisphenol AF, a precursor for various high-performance polymers. This method displayed high yield and efficiency in creating fluoro-containing compounds (Lv Chun, 2009).
Catalysis and Chemical Reactions
In the field of catalysis, Shibuya et al. (2021) explored the use of 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent in N-Hydroxyphthalimide-catalyzed benzylic C-H amination, demonstrating its critical role in chemoselectivity. This indicates the compound's potential in facilitating specific chemical transformations (Shibuya, Orihashi, Li, & Yamamoto, 2021).
Polymer Science
In polymer science, Fang, Kita, and Okamoto (2000) synthesized aromatic hyperbranched polyimides using a compound structurally related to 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. Their research focused on the synthesis of polymers with potential applications in gas separation (J. Fang, H. Kita, & K. Okamoto, 2000).
Electrochemistry
Research in electrochemistry by Imada et al. (2018) utilized 1,1,1,3,3,3-hexafluoropropan-2-ol in a metal- and reagent-free dehydrogenative benzyl-aryl cross-coupling process. This study emphasizes the role of hexafluoropropan-2-ol in enabling sustainable chemical transformations (Y. Imada, Röckl, Wiebe, Gieshoff, Schollmeyer, Chiba, Franke, & Waldvogel, 2018).
properties
IUPAC Name |
2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEJXCIGVMTMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992926 | |
Record name | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
CAS RN |
722-92-9 | |
Record name | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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